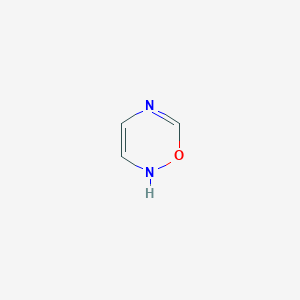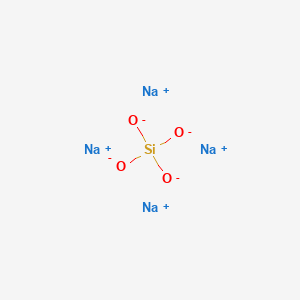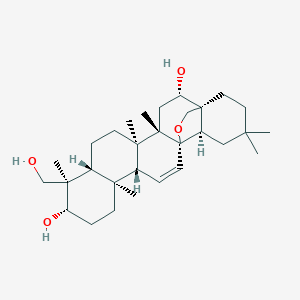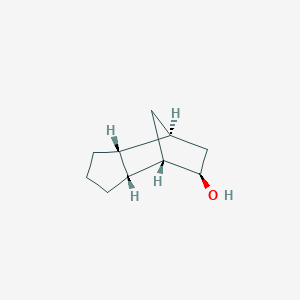
2H-1,2,5-Oxadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2,5-Oxadiazine, also known as 1,2,5-oxadiazole, is a heterocyclic organic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. It has been widely studied for its potential applications in various fields, including pharmaceuticals, materials science, and agriculture.
Wirkmechanismus
The mechanism of action of 2H-2H-1,2,5-Oxadiazinezine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemische Und Physiologische Effekte
Studies have shown that 2H-2H-1,2,5-Oxadiazinezine can have a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2H-2H-1,2,5-Oxadiazinezine in lab experiments is its versatility. It can be easily synthesized using a variety of methods and can be modified to produce a range of derivatives with different properties. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 2H-2H-1,2,5-Oxadiazinezine. One area of interest is the development of new drugs based on this compound. Researchers are also exploring its potential applications in the field of materials science, where it could be used to develop new polymers and other materials with unique properties. Additionally, there is ongoing research into the potential environmental impacts of this compound and its derivatives.
Synthesemethoden
The synthesis of 2H-2H-1,2,5-Oxadiazinezine can be achieved through various methods, including the reaction of hydrazine with carboxylic acid derivatives or the reaction of nitriles with hydrazine. One of the most commonly used methods involves the reaction of hydrazine hydrate with an aldehyde or ketone in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
2H-1,2,5-Oxadiazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a scaffold for the development of new drugs.
Eigenschaften
CAS-Nummer |
14271-57-9 |
|---|---|
Produktname |
2H-1,2,5-Oxadiazine |
Molekularformel |
C3H4N2O |
Molekulargewicht |
84.08 g/mol |
IUPAC-Name |
2H-1,2,5-oxadiazine |
InChI |
InChI=1S/C3H4N2O/c1-2-5-6-3-4-1/h1-3,5H |
InChI-Schlüssel |
DGTQLIRLDYOSQF-UHFFFAOYSA-N |
SMILES |
C1=CN=CON1 |
Kanonische SMILES |
C1=CN=CON1 |
Synonyme |
2H-1,2,5-Oxadiazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















